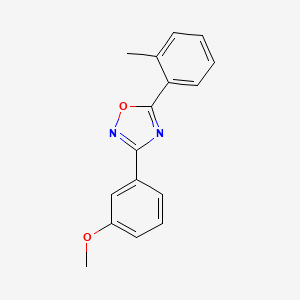
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione
Vue d'ensemble
Description
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione, also known as BMPPD, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. BMPPD is a derivative of the compound phenylpiperazine, which is commonly used in the synthesis of various pharmaceuticals. BMPPD has been found to have a range of applications in scientific research, including as a tool for investigating the mechanisms of various physiological processes.
Mécanisme D'action
The mechanism of action of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. This compound has been found to interact with a range of receptors, including serotonin and dopamine receptors, and may also affect the release and uptake of various neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammation. This compound has also been found to have anti-tumor effects in some studies, although the mechanism of action for this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is its versatility as a research tool. This compound can be used in a range of applications, from the study of neurotransmitter systems to the investigation of cancer. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Careful control of dosage and exposure is necessary to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are many potential future directions for research involving 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione. One area of interest is the investigation of the anti-tumor effects of this compound. Further studies are needed to elucidate the mechanism of action for this effect and to determine the potential for this compound as a cancer treatment. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Finally, the development of new synthetic methods for this compound may allow for the production of more pure and consistent batches of the compound, which could expand its potential applications in scientific research.
Applications De Recherche Scientifique
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been used extensively in scientific research as a tool for investigating the mechanisms of various physiological processes. One of the key applications of this compound is in the study of the central nervous system, where it has been found to have a range of effects on neurotransmitter systems. This compound has also been used in the study of other physiological processes, including inflammation, oxidative stress, and cancer.
Propriétés
IUPAC Name |
1,4-bis(3-methoxyphenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-7-3-5-13(9-15)19-11-18(22)20(12-17(19)21)14-6-4-8-16(10-14)24-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKPFCUCRAKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


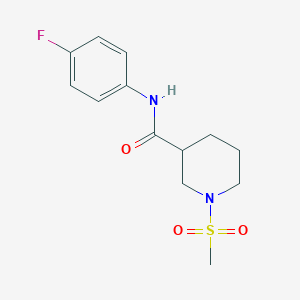

![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394269.png)
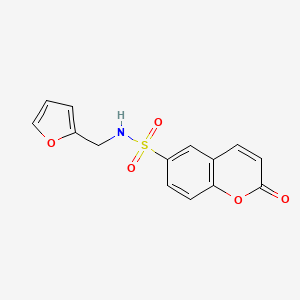
![N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394292.png)
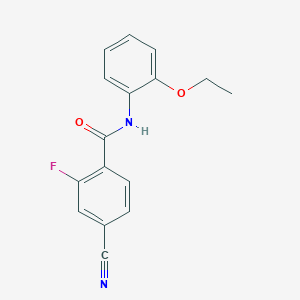
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394296.png)
![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394317.png)
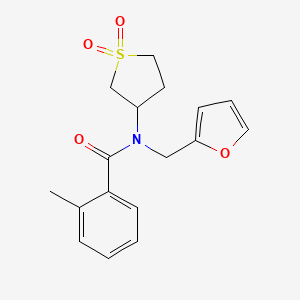
![3-benzyl-11-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394349.png)

